4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a diazacyclododecane ring substituted with two 4-methoxybenzyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler diazacyclododecane derivative.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1,7-dioxa-4,10-diazacyclododecane.
Substitution: Formation of various substituted diazacyclododecane derivatives.
Scientific Research Applications
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a molecular probe in studying biological systems due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The diazacyclododecane ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound can bind to proteins or nucleic acids, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane (Cyclen): A similar macrocyclic compound with four nitrogen atoms in the ring.
1,4,7-Triazacyclononane (TACN): A smaller macrocyclic compound with three nitrogen atoms in the ring.
1,4,8,11-Tetraazacyclotetradecane (Cyclam): A larger macrocyclic compound with four nitrogen atoms in the ring.
Uniqueness
4,10-Bis(4-methoxybenzyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to the presence of the 4-methoxybenzyl groups, which impart distinct chemical properties and potential applications compared to other macrocyclic compounds. These substituents can enhance the compound’s ability to form stable complexes and interact with biological targets, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C24H34N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4,10-bis[(4-methoxyphenyl)methyl]-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O4/c1-27-23-7-3-21(4-8-23)19-25-11-15-29-17-13-26(14-18-30-16-12-25)20-22-5-9-24(28-2)10-6-22/h3-10H,11-20H2,1-2H3 |
InChI Key |
RXQPORAVEQBPSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOCCN(CCOCC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.